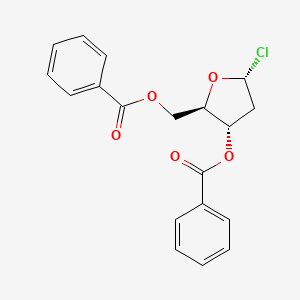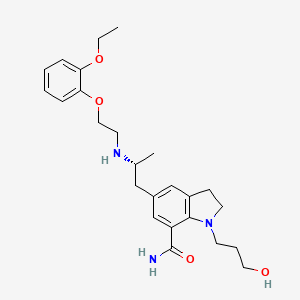
3,4-Dibromphenylboronsäure
Übersicht
Beschreibung
3,4-Dibromophenylboronic acid is an organoboron compound with the molecular formula C6H5BBr2O2. It is a derivative of phenylboronic acid, where two bromine atoms are substituted at the 3 and 4 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromophenylboronic acid has diverse applications in scientific research:
Wirkmechanismus
Target of Action
3,4-Dibromophenylboronic acid is primarily used as a reagent in organic synthesis . Its primary targets are the organic compounds that it reacts with, particularly in the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 3,4-Dibromophenylboronic acid acts as an organoboron reagent . It interacts with its targets through a process known as transmetalation, where the boron atom in the boronic acid transfers its associated organic group to a metal catalyst, typically palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 3,4-Dibromophenylboronic acid . This reaction is widely applied in carbon-carbon bond-forming reactions and is known for its mild and functional group tolerant reaction conditions . The reaction allows for the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of 3,4-Dibromophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .
Biochemische Analyse
Biochemical Properties
3,4-Dibromophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and kinase enzymes. These enzymes are crucial for various cellular processes, including signal transduction and metabolism. The compound interacts with the active sites of these enzymes, forming reversible covalent bonds with the serine residues, thereby inhibiting their activity . This interaction is essential for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.
Cellular Effects
The effects of 3,4-Dibromophenylboronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the mitogen-activated protein kinase (MAPK) signaling pathway . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These cellular effects make 3,4-Dibromophenylboronic acid a valuable tool for cancer research and drug development.
Molecular Mechanism
At the molecular level, 3,4-Dibromophenylboronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine residues, leading to enzyme inhibition . This binding interaction is crucial for its inhibitory activity against serine proteases and kinase enzymes. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dibromophenylboronic acid change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light and moisture . Long-term studies have shown that the compound’s inhibitory effects on enzymes and cellular functions can diminish over time due to degradation . Therefore, it is essential to store the compound properly and use it within its stability period to ensure consistent experimental results.
Dosage Effects in Animal Models
The effects of 3,4-Dibromophenylboronic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired therapeutic effects . At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended cellular damage. Therefore, it is crucial to determine the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
3,4-Dibromophenylboronic acid is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in drug metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, 3,4-Dibromophenylboronic acid is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy. Additionally, the compound’s distribution can affect its pharmacokinetics and potential side effects.
Subcellular Localization
The subcellular localization of 3,4-Dibromophenylboronic acid is primarily determined by its chemical properties and interactions with cellular components. The compound can localize to specific compartments such as the cytoplasm, nucleus, and mitochondria, depending on its binding interactions with proteins and other biomolecules . These interactions can influence the compound’s activity and function, affecting cellular processes such as signal transduction, gene expression, and metabolism . Understanding the subcellular localization of 3,4-Dibromophenylboronic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Dibromophenylboronic acid can be synthesized through various methods. One common approach involves the bromination of phenylboronic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: In industrial settings, the production of 3,4-Dibromophenylboronic acid often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dibromophenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol).
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromophenylboronic Acid: Similar in structure but with bromine atoms at the 3 and 5 positions.
3,4-Dimethoxyphenylboronic Acid: Contains methoxy groups instead of bromine atoms at the 3 and 4 positions.
Uniqueness: 3,4-Dibromophenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its bromine atoms provide sites for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
(3,4-dibromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBr2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIRCGHFBJLPPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBr2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B1427418.png)
![5-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1427421.png)

![2-Chloro-4-(methylthio)benzo[d]thiazole](/img/structure/B1427425.png)

![Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate](/img/structure/B1427430.png)


